1-[(3,4-Dichlorophenyl)sulfanyl]propan-2-one
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Overview
Description
1-[(3,4-Dichlorophenyl)sulfanyl]propan-2-one is an organic compound characterized by the presence of a sulfanyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-Dichlorophenyl)sulfanyl]propan-2-one typically involves the reaction of 3,4-dichlorothiophenol with a suitable propanone derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-[(3,4-Dichlorophenyl)sulfanyl]propan-2-one undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding alcohols.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
1-[(3,4-Dichlorophenyl)sulfanyl]propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dichlorophenyl)sulfanyl]propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity or interaction with cellular receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
- 1-(4-chlorophenyl)-3-{[(2,4-dichlorophenyl)methyl]sulfanyl}propan-1-one
- 1-(3,4-Dichlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone
Comparison: 1-[(3,4-Dichlorophenyl)sulfanyl]propan-2-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H8Cl2OS |
---|---|
Molecular Weight |
235.13 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)sulfanylpropan-2-one |
InChI |
InChI=1S/C9H8Cl2OS/c1-6(12)5-13-7-2-3-8(10)9(11)4-7/h2-4H,5H2,1H3 |
InChI Key |
BHVWEEGHKILTTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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